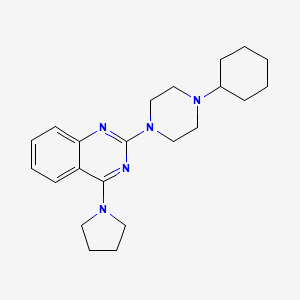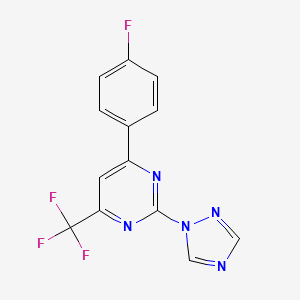![molecular formula C15H11F2N3OS B4464145 1-[3-amino-4-(difluoromethyl)-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4464145.png)
1-[3-amino-4-(difluoromethyl)-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone
Übersicht
Beschreibung
1-[3-amino-4-(difluoromethyl)-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as "Compound A," is a novel small molecule that has drawn the attention of many researchers due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Compound A involves the inhibition of several key signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the phosphorylation of IκBα and p65, which are key regulators of the NF-κB pathway. This leads to the inhibition of NF-κB activation and subsequent reduction in the production of pro-inflammatory cytokines. Compound A has also been found to inhibit the phosphorylation of ERK1/2 and JNK, which are key regulators of the MAPK pathway.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, Compound A has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound A in lab experiments include its relatively low cost, its easy synthesis method, and its potential therapeutic applications. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Compound A. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to optimize its structure to improve its solubility and reduce its potential toxicity. Furthermore, it would be interesting to investigate the synergistic effects of Compound A with other drugs or compounds.
In conclusion, Compound A has shown potential therapeutic effects in various scientific research applications. Its mechanism of action involves the inhibition of key signaling pathways, and its biochemical and physiological effects include the reduction of pro-inflammatory cytokines and induction of apoptosis in cancer cells. While there are advantages to using Compound A in lab experiments, there are also limitations to its use. Future research on Compound A could lead to the development of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
Compound A has shown potential therapeutic effects in various scientific research applications. It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that Compound A can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of inflammatory genes. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as improve glucose tolerance and insulin sensitivity in diabetic mice.
Eigenschaften
IUPAC Name |
1-[3-amino-4-(difluoromethyl)-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c1-7(21)13-12(18)11-9(14(16)17)5-10(20-15(11)22-13)8-3-2-4-19-6-8/h2-6,14H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQINXJDBHGDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)F)C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4464083.png)
![7-[2-(4-methoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4464084.png)

![3-(3-chlorophenyl)-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464108.png)
![4-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B4464111.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B4464122.png)
![N-methyl-1-(4-methylbenzyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4464126.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4464130.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4464138.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4464142.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B4464148.png)
![N,N-dimethyl-4-({4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B4464149.png)
![2,6-diethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4464154.png)